An In-depth Technical Guide to 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol: Synthesis, Characterization, and Physicochemical Profile
An In-depth Technical Guide to 4-(3-Amino-pyrazol-1-yl)-but-2-yn-1-ol: Synthesis, Characterization, and Physicochemical Profile
This technical guide provides a comprehensive overview of the predicted physicochemical properties, a proposed synthetic route, and a detailed analytical workflow for the novel compound, 4-(3-amino-pyrazol-1-yl)-but-2-yn-1-ol. As this molecule is not extensively documented in publicly available databases, this paper leverages established chemical principles and data from analogous structures to construct a scientifically robust profile for researchers and drug development professionals.
Introduction and Molecular Overview
4-(3-amino-pyrazol-1-yl)-but-2-yn-1-ol is a unique heterocyclic compound featuring a 3-aminopyrazole moiety linked to a butynol chain. The pyrazole ring is a well-known pharmacophore present in numerous approved drugs, valued for its diverse biological activities.[1][2][3] The aminopyrazole portion, in particular, offers multiple sites for hydrogen bonding and further functionalization, making it an attractive scaffold in medicinal chemistry.[4][5][6][7] The butynol side chain introduces a degree of rigidity and a hydroxyl group that can participate in metabolic processes or serve as a handle for conjugation.
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| CAS Number | Not Assigned | This compound is likely novel or not commercially cataloged. |
| Molecular Formula | C₇H₉N₃O | |
| Molecular Weight | 151.17 g/mol | |
| Appearance | Expected to be an off-white to yellow solid at room temperature. | Based on common aminopyrazole derivatives. |
| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water is expected, though the amino and hydroxyl groups will contribute to some aqueous solubility. | |
| XLogP3 | ~0.5 - 1.5 | Estimated based on similar structures like 3-(4-Amino-1H-pyrazol-1-yl)butan-2-one (XLogP3 = -0.2) and the addition of a butynol chain.[9] |
| Hydrogen Bond Donors | 2 (from -NH₂ and -OH) | |
| Hydrogen Bond Acceptors | 3 (from the two pyrazole nitrogens and the hydroxyl oxygen) |
Proposed Synthetic Pathway
The synthesis of 4-(3-amino-pyrazol-1-yl)-but-2-yn-1-ol can be envisioned through a multi-step process, beginning with the formation of the aminopyrazole ring followed by N-alkylation. This approach is adapted from established methods for pyrazole synthesis which often involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[1][2]
Experimental Protocol: A Plausible Synthesis
Step 1: Synthesis of 3-Aminopyrazole
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve malononitrile in ethanol.
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Addition of Hydrazine: Slowly add hydrazine hydrate to the ethanolic solution of malononitrile at room temperature. An exothermic reaction may be observed.
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Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 3-aminopyrazole.
Step 2: N-Alkylation with 4-Chlorobut-2-yn-1-ol
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Base Treatment: Suspend the synthesized 3-aminopyrazole in a suitable aprotic polar solvent such as Dimethylformamide (DMF). Add a strong base, like sodium hydride (NaH), portion-wise at 0°C to deprotonate the pyrazole nitrogen.
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Alkylation: Once the deprotonation is complete (cessation of hydrogen gas evolution), slowly add a solution of 4-chlorobut-2-yn-1-ol in DMF to the reaction mixture.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
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Quenching and Extraction: Carefully quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the target compound, 4-(3-amino-pyrazol-1-yl)-but-2-yn-1-ol.
Synthetic Workflow Diagram
Sources
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- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives | MDPI [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. asianpubs.org [asianpubs.org]
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- 8. 84157-95-9 | 4-(3-AMINO-1H-PYRAZOL-1-YL)BUTAN-1-OL,ReagentCompany ,Suppliers,Buy_business,MSDS - ChemCD_index [cn.chemcd.com]
- 9. 3-(4-Amino-1H-pyrazol-1-yl)butan-2-one | C7H11N3O | CID 50999731 - PubChem [pubchem.ncbi.nlm.nih.gov]
